molecular formula C10H10N2 B1346654 3-Methyl-5-phenyl-1H-pyrazole CAS No. 3347-62-4

3-Methyl-5-phenyl-1H-pyrazole

Cat. No.: B1346654
CAS No.: 3347-62-4
M. Wt: 158.2 g/mol
InChI Key: QHRSESMSOJZMCO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H10N2, and it has a molecular weight of 158.1998 g/mol .

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . The specific targets can vary depending on the exact structure and functional groups present in the pyrazole compound.

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the properties of the targets, affecting their function.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can interact with various biochemical pathways, influencing their function and downstream effects.

Result of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral , antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The specific effects of 3-Methyl-5-phenyl-1H-pyrazole would depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions can yield this compound . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs one-pot multicomponent reactions. These methods are advantageous due to their simplicity and efficiency. For example, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is a widely used industrial method .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3,5-dicarboxylic acid derivatives, while reduction can yield various pyrazoline derivatives .

Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSESMSOJZMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187117
Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828522
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3347-62-4
Record name 3-Methyl-5-phenylpyrazole
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Record name 3-Methyl-5-phenyl-1H-pyrazole
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Record name 1H-Pyrazole,3-methyl-5-phenyl-
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Record name 3-methyl-5-phenyl-1H-pyrazole
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Record name 3-METHYL-5-PHENYL-1H-PYRAZOLE
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (9.0 mL, 99 mmol, 35 wt. % in H2O; 0.64 equiv) was added to a solution of benzoylacetone (25.00 g, 154.1 mmol, 1 equiv) in ethanol (250 mL). After stirring 14 h, more hydrazine hydrate (8.0 mL, 88 mmol, 0.57 equiv) was added. After 2 h, the reaction solution was concentrated (95° C.) to give the title compound as a white solid (24.31 g, 99.7%). HRMS Calculated for C10H11N2: m/z 159.0922. Found: 159.0917.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
99.7%

Synthesis routes and methods II

Procedure details

To a solution of acetophenone (10 g, 83 mmol) in anhydrous toluene (10 mL) was added LiHMDS (1.0 M in THF, 83 mL, 83 mmol) via syringe at 0° C. under argon. After 5 min, acetyl chloride (6.53 g, 83 mmol) was added in one portion via syringe. The ice bath was removed and glacial AcOH (5 mL), EtOH (50 mL), and hydrazine hydrate (12.50 g, 250 mmol) were added. The mixture was refluxed for 2 h. After cooled to room temperature, the reaction was neutralized to pH 7 by adding 1.0 M NaOH solution. The mixture was extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a pale yellow oil (12.05 g). LCMS m/z=159.0 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.25 (s, 3H), 6.42 (s, 1H), 7.20-7.44 (m, 3H), 7.67-7.82 (m, 2H), 12.53 (bs, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methyl-5-phenyl-1H-pyrazole interact with copper ions? What types of complexes are formed?

A: this compound acts as a neutral monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. [, ] This interaction leads to the formation of diverse complexes, ranging from dinuclear structures bridged by methoxide or methanolato ligands [, ] to tetranuclear complexes bridged by chloride and oxido ligands. [] The specific structure of the complex formed depends on factors like the copper salt used, solvent, and the presence of other potential bridging ligands.

Q2: Can you elaborate on the structural characteristics of this compound and its copper complexes?

A: this compound itself is characterized by a planar pyrazole ring. [] In copper complexes, the coordination geometry around the copper(II) center is often distorted square-planar or distorted trigonal-bipyramidal. [, ] For example, in the complex Di-μ-methoxido-κ4O:O-bis­[bis­(this compound-κN2)copper(II)] bis­(perchlorate), each copper ion exhibits a distorted square-planar geometry, coordinated by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from bridging methoxide ligands. []

Q3: What are the catalytic applications of copper(II) complexes containing this compound?

A: Copper(II) complexes incorporating this compound have demonstrated promising activity in the catalytic oxidation of alcohols. [] These complexes, often dimeric in both solid and solution states, utilize hydrogen peroxide as a green oxidant and water as a sustainable solvent. [] Interestingly, these catalysts exhibit selectivity towards ketones when oxidizing secondary alcohols and carboxylic acids when oxidizing primary alcohols. [] The selectivity towards carboxylic acid increases as the carbon chain length of the alcohol decreases. []

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